molecular formula C19H24O3 B11157037 2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

Cat. No.: B11157037
M. Wt: 300.4 g/mol
InChI Key: JLNYZLRDYKPQAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one with hexyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

2-hexyl-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C19H24O3/c1-2-3-4-5-8-13-11-16-14-9-6-7-10-15(14)19(21)22-18(16)12-17(13)20/h11-12,20H,2-10H2,1H3

InChI Key

JLNYZLRDYKPQAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCCC3

Origin of Product

United States

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